2-Demethyl Colchicine-d3
Overview
Description
2-Demethyl Colchicine-d3 is a labeled metabolite of Colchicine . It exhibits anti-tumor activity . The molecular formula is C21H20D3NO6 and the molecular weight is 388.43 .
Molecular Structure Analysis
The molecular structure of 2-Demethyl Colchicine-d3 is represented by the formula C21H20D3NO6 . The compound is a labeled metabolite of Colchicine .Scientific Research Applications
Microbial Catalyzed Demethylation
- Regio-Selective Demethylation by Microbes: Streptomyces griseus ATCC 13273 can transform colchicine into 2-O-demethyl-colchicine (M1) and 3-O-demethyl-colchicine (M2), expanding the structural diversities and potential clinical applications of colchicinoids (Zhang et al., 2017).
Production and Optimization in Reactors
- Enhanced Bioconversion in Reactors: The bioconversion of colchicine into pharmacologically active 3-demethylated colchicine (3-DMC) using Bacillus megaterium showed promising results, especially in packed-bed reactors, indicating a potential scalable method for producing this anticancer drug (Dubey et al., 2013).
Colchicine Derivative Production
- Production of Colchicine Derivatives: Studies have focused on producing less hepatotoxic demethylation metabolites of colchicine, highlighting the significance of these derivatives in reducing adverse effects associated with colchicine use (Guo et al., 2019).
Bioconversion and Recovery Optimization
- Optimization of Bioconversion Processes: Research has been conducted on optimizing the conditions for bioconversion and recovery of 3-demethylated colchicine, an important step in producing this anticancer drug (Dubey et al., 2011; Jawed et al., 2015).
Colchicine and Tubulin Interaction
- Binding Site Identification: Studies have identified key binding sites for colchicine on β-tubulin, which is crucial for understanding its mechanism of action, especially in anticancer applications (Bai et al., 1996).
Biotransformation of Colchicinoids
- Regioselective Biotransformation: Specific strains of Bacillus megaterium have been used to convert colchicinoids into their corresponding 3-O-glucosyl derivatives, an important step in manufacturing pharmaceuticals like thiocolchicoside (Ponzone et al., 2014).
Future Directions
properties
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOVAJCRYIUTBD-VSLDJYOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Demethyl Colchicine-d3 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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